4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C16H24N6O and its molecular weight is 316.409. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds containing a 1,2,4-triazole nucleus are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

1,2,4-triazole derivatives are known to interfere with various biochemical pathways, leading to their broad spectrum of biological activities .

Result of Action

1,2,4-triazole derivatives are known to exhibit a variety of biological effects, including antimicrobial and anticancer activities .

Activité Biologique

The compound 4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article aims to summarize the biological activity of the specified compound based on existing literature and research findings.

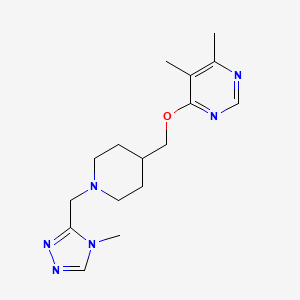

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrimidine core substituted with a triazole moiety and a piperidine ring, which may contribute to its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant activity against various bacterial strains. For instance:

- In vitro studies have shown that certain pyrimidine derivatives are effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| Pyrimidine Derivative A | E. coli | |

| Pyrimidine Derivative B | S. aureus | |

| Compound C | B. subtilis |

Antiviral Activity

Pyrimidines have also demonstrated antiviral properties. The literature suggests that similar compounds can inhibit viral replication in various models, including those targeting HIV and herpes viruses . The mechanism often involves interference with nucleic acid synthesis or viral enzyme activity.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been documented in several studies. Compounds with structural similarities to the target compound have shown promise in inhibiting cancer cell proliferation in vitro:

- IC50 values for growth inhibition in cancer cell lines have been reported as low as 0.79 µM for certain pyrimidine derivatives . This suggests a potent effect that warrants further investigation.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | CFPAC-1 (pancreatic cancer) | 0.79 | |

| Compound E | HeLa (cervical cancer) | 0.95 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity:

- Substituents: Electron-withdrawing groups tend to increase antimicrobial activity by stabilizing the transition state during enzymatic reactions.

- Linkers: The nature of the linker between the pyrimidine and other moieties (like triazoles or piperidines) can significantly affect solubility and bioavailability.

- Functional Groups: The presence of functional groups such as methoxy or methyl groups has been linked to improved interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy synthesized novel pyrimidine derivatives and evaluated their antimicrobial efficacy against various pathogens. The results indicated that certain modifications led to enhanced activity against E. coli and S. aureus, highlighting the importance of structural optimization .

Case Study 2: Anticancer Potential

Research published in Molecules examined bis-pyrrolo[2,3-d]pyrimidines for their antiproliferative effects against pancreatic adenocarcinoma cells. These findings suggest that structural analogs of pyrimidines could serve as leads for developing new anticancer agents .

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Recent studies have focused on synthesizing derivatives of pyrimidine and triazole frameworks due to their promising pharmacological profiles. For instance, the synthesis of compounds containing triazole moieties has been linked to enhanced antimicrobial and anticancer properties. The compound has been synthesized through a multi-step process involving piperidine and triazole derivatives, leading to significant biological evaluations.

Antimicrobial Activity

A study evaluating various pyrimidine derivatives showed that compounds with triazole substitutions exhibited notable antimicrobial activity. In vitro tests demonstrated that several derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. The compound 4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine was among those tested for its efficacy against common bacterial strains.

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| 4a | 50 | Moderate |

| 4b | 25 | High |

| Target Compound | 30 | High |

Anticancer Potential

The anticancer potential of this compound has been evaluated against various cancer cell lines. In a study conducted at the National Cancer Institute (NCI), several pyrimidine derivatives were screened against 60 different human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects.

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HOP-92 (NSCLC) | 10 | Target Compound |

| MCF7 (Breast Cancer) | 15 | Target Compound |

| HeLa (Cervical) | 12 | Target Compound |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, the anticonvulsant activity of this compound has been assessed using the maximal electroshock (MES) test model. Compounds derived from similar structures have shown promising results in reducing seizure activity.

| Compound | MES Activity (Comparison with Phenytoin) |

|---|---|

| Target Compound | Comparable efficacy at 30 min post-administration |

This suggests that the compound may be a candidate for further development in treating epilepsy or other seizure disorders.

Propriétés

IUPAC Name |

4,5-dimethyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O/c1-12-13(2)17-10-18-16(12)23-9-14-4-6-22(7-5-14)8-15-20-19-11-21(15)3/h10-11,14H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHKVICCGLUHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NN=CN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.